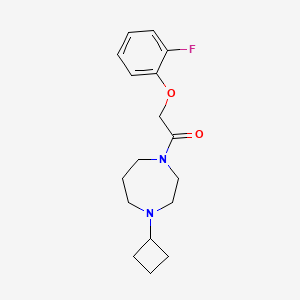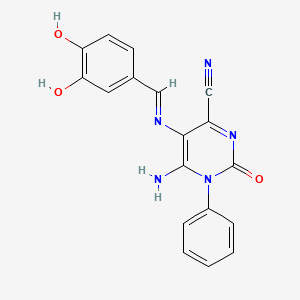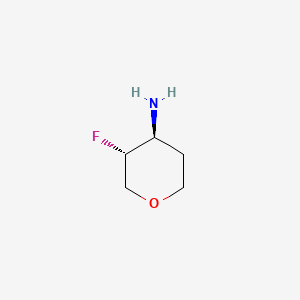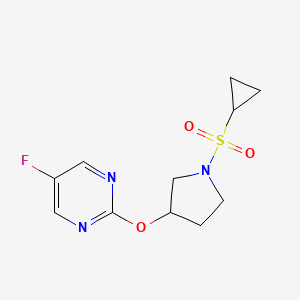![molecular formula C7H22Cl3N5 B2761429 2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride CAS No. 2137791-28-5](/img/structure/B2761429.png)
2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of guanidines, which are similar to the compound , often involves the reaction of an amine with an activated guanidine precursor . Guanidines can be synthesized from various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate . Other methods include the use of copper-catalyzed cross-coupling chemistry .Molecular Structure Analysis
The molecular structure of “2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride” consists of seven carbon atoms, twenty-two hydrogen atoms, three chlorine atoms, and five nitrogen atoms.Chemical Reactions Analysis
Guanidines, which are structurally similar to the compound , have been found to react with various substances. For example, dicyandiamide (DCD) reacted with amino acids to produce biguanides and guanidine pyrazolones . DCD also exhibited reactions with 6-amino caproic acid, thioacetamide, thiourea, o-aminophenol, o-aminothiophenol, and anthranilic acid .作用機序
While the specific mechanism of action for “2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride” is not available, guanidines, in general, have been found to have various biological activities. For example, Pimagedine, a guanidine derivative, functions as an inhibitor of diamine oxidase and nitric oxide synthase .
Safety and Hazards
The safety data sheet for a similar compound, Guanidine hydrochloride, indicates that it may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is advised to handle the compound with appropriate protective measures .
特性
IUPAC Name |
2-[2-(4-aminobutylamino)ethyl]guanidine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N5.3ClH/c8-3-1-2-4-11-5-6-12-7(9)10;;;/h11H,1-6,8H2,(H4,9,10,12);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIHTRWLFQKZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCN=C(N)N)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

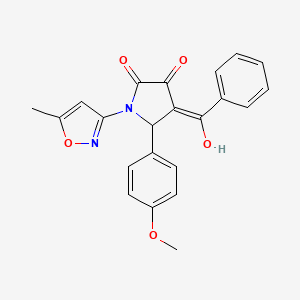
![2-Cyclopropyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2761347.png)


![3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2761350.png)
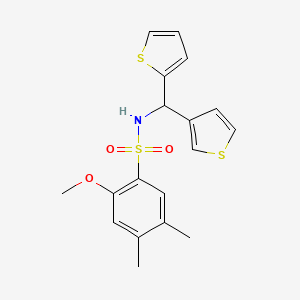
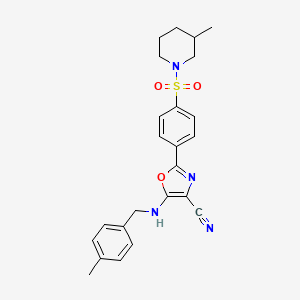
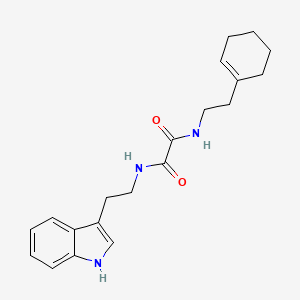
![5-Styryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2761359.png)
